molecular formula C15H24ClNO2 B117859 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride CAS No. 149289-31-6

1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride

Cat. No.: B117859
CAS No.: 149289-31-6
M. Wt: 285.81 g/mol
InChI Key: NTKXIDDUCSFBBF-UHFFFAOYSA-N
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Description

1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride is a chemical compound known for its application as an intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in the production of antidepressants. The compound is characterized by its molecular formula, C15H23NO2·HCl, and a molecular weight of 285.81 g/mol .

Scientific Research Applications

1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride has several scientific research applications:

Mechanism of Action

While the exact mechanism of action is not specified in the search results, it is noted that the compound possesses anti-depressant activity on mice .

Safety and Hazards

The compound is classified as hazardous under the Hazardous Products Regulations . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and avoid contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the reaction of 4-methoxyphenylacetonitrile with cyclohexanone.

    Reduction: The nitrile group is reduced to an amine using hydrogenation in the presence of a catalyst such as palladium on carbon.

    Cyclization: The resulting amine undergoes cyclization to form the cyclohexanol derivative.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of secondary amines.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

Comparison with Similar Compounds

    Venlafaxine: Another antidepressant with a similar structure but different pharmacokinetic properties.

    Desvenlafaxine: A metabolite of venlafaxine with similar therapeutic effects.

    Duloxetine: A serotonin-norepinephrine reuptake inhibitor with a different chemical structure but similar mechanism of action.

Uniqueness: 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride is unique due to its specific structural features that confer distinct pharmacological properties. Its cyclohexanol moiety differentiates it from other antidepressants, potentially offering unique therapeutic benefits .

Properties

IUPAC Name

1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15;/h5-8,14,17H,2-4,9-11,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKXIDDUCSFBBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN)C2(CCCCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70893729
Record name N,N-Didesmethylvenlafaxine hydrochloride
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Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130198-05-9, 149289-31-6
Record name Cyclohexanol, 1-[2-amino-1-(4-methoxyphenyl)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130198-05-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Didesmethylvenlafaxine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Didesmethylvenlafaxine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride
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Record name Cyclohexanol, 1-[2-amino-1-(4-methoxyphenyl)ethyl]
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Record name N,N-DIDESMETHYLVENLAFAXINE HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

A 5 liter autoclave is charged with 180 g of 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol, 2400 ml of methanol, 600 ml of aqueous ammonia (25% by volume) and 135 g of Raney nickel (pretreated as given under 1a)) and the mixture is subjected to hydrogenation at 27 to 30° C. and 120 psi pressure of hydrogen for 9 to 10 hours. The reaction mixture is filtered through 100 g of the celite and the catalyst bed is washed with 700 ml of methanol. The filtrate is concentrated to get 167.1 g of the crude product as an oily residue. 1.1 g of the crude product is dissolved in 2 ml of dry ethyl acetate and about 2 ml of isopropanolic HCl are added (the pH of the solution is about 2). The solvent is removed at high vacuum to give 1.14 g of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride.
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
135 g
Type
catalyst
Reaction Step One
Quantity
2400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
1.1 g
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride
Reactant of Route 2
1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride
Reactant of Route 3
1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride
Reactant of Route 4
1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride
Reactant of Route 5
1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride
Reactant of Route 6
1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride

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